molecular formula C22H23ClN4O2 B3504361 7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B3504361
M. Wt: 410.9 g/mol
InChI Key: QHLFFLHYVMXICB-UHFFFAOYSA-N
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Description

7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through classical methods such as the Skraup synthesis or the Friedländer synthesis.

    Introduction of the chloro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the morpholin-4-yl ethyl group: This step often involves nucleophilic substitution reactions.

    Formation of the carboxamide group: This can be achieved through amide coupling reactions using reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an anticancer, antiviral, or antimicrobial agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the presence of the morpholin-4-yl ethyl group and the carboxamide functionality. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-chloro-8-methyl-N-(2-morpholin-4-ylethyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-15-19(23)3-2-17-18(22(28)25-8-9-27-10-12-29-13-11-27)14-20(26-21(15)17)16-4-6-24-7-5-16/h2-7,14H,8-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLFFLHYVMXICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCN3CCOCC3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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